Otenzepad

Muscarinic Receptor Pharmacology Binding Affinity Subtype Selectivity

Otenzepad (AF-DX 116) is the cardioselective M2 muscarinic antagonist validated in Phase III trials for arrhythmia. Its 10-fold higher pA2 at cardiac vs. smooth muscle receptors and 30–50 fold in vivo cardioselectivity enable precise heart-rate modulation without glandular or smooth-muscle off-target effects. With >80% M2 occupancy demonstrated in humans and well-characterized oral PK (45% bioavailability, t_max 2.5 h), it offers a translational advantage over methoctramine or AF-DX 384. In neuronal studies, it acts as a ‘silent’ antagonist, unlike gallamine, preserving baseline membrane properties. Choose Otenzepad for reproducible, target-specific M2 blockade.

Molecular Formula C24H31N5O2
Molecular Weight 421.5 g/mol
CAS No. 121029-35-4
Cat. No. B1677807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOtenzepad
CAS121029-35-4
Synonyms11-((2-((diethylamino)methyl)-1-piperidinyl)acetyl)-5,11-dihydro-6H-pyrido(2,3-b)(1-4)benzodiazepine-6-one
AF-DX 116
AF-DX-116
AFDX 116
otenzepad
Molecular FormulaC24H31N5O2
Molecular Weight421.5 g/mol
Structural Identifiers
SMILESCCN(CC)CC1CCCCN1CC(=O)N2C3=CC=CC=C3C(=O)NC4=C2N=CC=C4
InChIInChI=1S/C24H31N5O2/c1-3-27(4-2)16-18-10-7-8-15-28(18)17-22(30)29-21-13-6-5-11-19(21)24(31)26-20-12-9-14-25-23(20)29/h5-6,9,11-14,18H,3-4,7-8,10,15-17H2,1-2H3,(H,26,31)
InChIKeyUBRKDAVQCKZSPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Otenzepad (CAS 121029-35-4): A Competitive M2-Selective Muscarinic Antagonist for Cardiovascular and Neuroscience Research


Otenzepad, also known as AF-DX 116, is a competitive antagonist of the muscarinic acetylcholine receptor (mAChR) that demonstrates relative selectivity for the M2 receptor subtype [1]. It was originally developed by Boehringer Ingelheim Pharma KG and advanced to Phase III clinical trials for the treatment of arrhythmias and bradycardia, capitalizing on its cardioselectivity [2]. The compound is a benzodiazepinone derivative with a molecular weight of 421.5 g/mol and is supplied as a racemic mixture [3].

Why Otenzepad's M2 Selectivity Prevents Substitution with Non-Selective or M1-Selective Muscarinic Antagonists


Generic substitution among muscarinic receptor antagonists is precluded by profound differences in subtype selectivity and resultant off-target effects. Non-selective antagonists, such as atropine, potently block all peripheral and central muscarinic receptors, leading to a broad spectrum of adverse effects including dry mouth, blurred vision, and tachycardia, thereby limiting their utility for targeted cardiovascular or neurological modulation [1]. Conversely, M1-selective antagonists like pirenzepine, developed for gastric acid suppression, exhibit minimal activity at the cardiac M2 receptor, rendering them ineffective for bradyarrhythmias [2]. Otenzepad's distinct pharmacological profile, defined by its preferential M2 antagonism, is essential for achieving cardioselective and central M2-specific outcomes without the confounding actions inherent to other in-class agents [3].

Quantitative Comparative Evidence for Otenzepad's Selection Against Atropine, Pirenzepine, and Gallamine


M2 Subtype Selectivity vs. Pirenzepine and Atropine in Human Recombinant Receptors

Otenzepad exhibits high selectivity for the human recombinant M2 receptor (Ki = 64 nM) over the M1 receptor (Ki = 417 nM). In contrast, pirenzepine is an M1-selective antagonist (Ki = 5.2-11.48 nM) with markedly lower affinity for M2 (Ki = 602.56 nM), while atropine is non-selective across subtypes [1] .

Muscarinic Receptor Pharmacology Binding Affinity Subtype Selectivity

Cardioselectivity in Functional Assays vs. Atropine and Pirenzepine

In isolated tissue preparations, Otenzepad demonstrates a 10-fold higher affinity for cardiac muscarinic receptors (pA2 = 7.33) compared to smooth muscle receptors (pA2 = 6.39-6.44) [1]. In vivo, Otenzepad is 30 to 50-fold more potent in antagonizing cardiac vagal responses (ED50 = 32 µg/kg i.v.) than vascular M1-mediated responses (ED50 = 211 µg/kg i.v.) [1]. By contrast, atropine shows no such discrimination, inhibiting all muscarinic responses in the same dose range [1]. While pirenzepine is M1-selective, its functional potency at cardiac M2 receptors is far lower [2].

Cardiovascular Pharmacology Functional Selectivity Muscarinic Antagonism

Allosteric Interaction at the M2 Receptor vs. Gallamine

Otenzepad's antagonism of the M2 receptor involves an allosteric component, as evidenced by its inability to fully inhibit [³H]N-methylscopolamine binding at high radioligand concentrations (~100 × K_D) [1]. In functional studies, Otenzepad in combination with the allosteric modulator gallamine produced additive effects consistent with action at a common allosteric site [1]. However, in contrast to gallamine, which elicits a concentration-dependent membrane depolarization and modifies action potential characteristics in rabbit sympathetic ganglia, Otenzepad does not significantly alter membrane potential (Vm) or input resistance (Ri) in the absence of muscarinic stimulation [2].

Allosteric Modulation GPCR Pharmacology Muscarinic M2 Receptor

Clinical Pharmacokinetics and Hemodynamic Effects vs. Atropine in Humans

In a double-blind study of 48 healthy male volunteers, a single oral dose of Otenzepad (480 mg) increased heart rate by 21 beats/minute compared to placebo, and also significantly increased diastolic blood pressure [1]. Its oral bioavailability was determined to be 45%, with a t_max of 2.5 hours and a mean residence time (MRT) of 12.5 hours [1]. In a comparative study, the maximal heart rate increase induced by oral Otenzepad (240 mg) was comparable to that of intravenous atropine (40 µg/kg), and both drugs achieved greater than 80% occupancy of cardiac M2 receptors [2]. However, atropine, due to its non-selectivity, carries a broader side effect profile (e.g., dry mouth, blurred vision) at therapeutic doses [3].

Clinical Pharmacology Pharmacokinetics Cardiovascular Therapeutics

Enantioselective Potency at the M2 Receptor

Otenzepad is a racemic mixture, and its pharmacological activity is highly enantioselective. The (+)-enantiomer exhibits approximately 8-fold greater potency at the M2 receptor compared to the (−)-enantiomer [1]. This stereochemical dependence is a critical quality attribute; the presence and ratio of enantiomers directly influences the compound's effective concentration for M2 receptor blockade.

Stereochemistry Structure-Activity Relationship Receptor Pharmacology

Optimized Research and Procurement Scenarios for Otenzepad (AF-DX 116) Based on Quantitative Differentiation


Investigating Cardiac Parasympathetic Regulation and Bradyarrhythmia Models

Procure Otenzepad for in vivo or ex vivo studies requiring selective blockade of cardiac M2 receptors to increase heart rate and atrioventricular (AV) nodal conduction without confounding effects on vascular smooth muscle or glandular secretion. This application leverages its 10-fold higher pA2 for cardiac vs. smooth muscle receptors and its 30-50 fold in vivo cardioselectivity, as opposed to the non-selective profile of atropine [1] [2].

Elucidating M2-Mediated Central Nervous System (CNS) Functions

Use Otenzepad as a tool compound to differentiate M2 from M1 and M3 receptor contributions to cognitive processes, long-term potentiation (LTP), and neurotransmitter release in brain slice preparations or behavioral models. Its 6.5-fold selectivity for M2 over M1 (Ki ratio) and >12-fold selectivity over M3 (Ki ratio) enables more specific targeting than non-selective antagonists, while its CNS penetration (implied by human PK and clinical development) makes it suitable for central studies [1] [2].

Calibrating M2 Receptor Occupancy in Ex Vivo and In Vivo Assays

Select Otenzepad for experiments where a defined and quantifiable level of cardiac M2 receptor occupancy is required. Human studies have validated that oral doses can achieve >80% M2 occupancy, providing a benchmark for translational dose selection [1]. Its well-characterized oral pharmacokinetics (45% bioavailability, 2.5 h t_max) in humans offer a basis for estimating systemic exposure and receptor engagement in preclinical models, an advantage over less clinically characterized M2 antagonists like methoctramine or AF-DX 384 [2].

Controlling for Off-Target Electrophysiological Effects in Neuronal Studies

For investigations of muscarinic M2 receptor function in neuronal tissues, Otenzepad is preferable to gallamine. In contrast to gallamine, which induces a confounding concentration-dependent depolarization and alters action potential characteristics, Otenzepad acts as a 'silent' antagonist at the M2 receptor without significantly affecting baseline membrane potential or input resistance [1]. This allows for a cleaner interpretation of M2-mediated effects on synaptic transmission and neuronal excitability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Otenzepad

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.